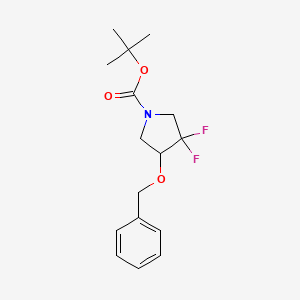

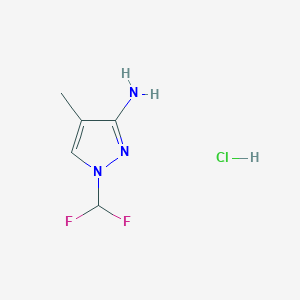

![molecular formula C10H20N2O2 B2514032 叔丁基N-[3-(氨基甲基)丁-3-烯基]氨基甲酸酯 CAS No. 2353069-40-4](/img/structure/B2514032.png)

叔丁基N-[3-(氨基甲基)丁-3-烯基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate is a chemical compound that is part of a broader class of tert-butyl carbamates, which are often used as intermediates in the synthesis of amines and other biologically active compounds. These compounds are characterized by the presence of a tert-butyl group attached to a carbamate moiety, which can serve as a protective group for amines during chemical reactions.

Synthesis Analysis

The synthesis of tert-butyl carbamates and related compounds involves various strategies. For instance, N-tert-butanesulfinyl imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which can then be used for the asymmetric synthesis of amines . Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Additionally, tert-butyl nitrite has been used as a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines . An iodolactamization step is key in the enantioselective synthesis of certain tert-butyl carbamates . Moreover, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and electrophiles to yield functionalized carbamates .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates typically includes a tert-butyl group, a carbamate group, and various substituents depending on the specific compound being synthesized. The tert-butyl group is known for its steric bulk, which can influence the reactivity and selectivity of the carbamate during chemical transformations. The carbamate nitrogen can participate in the formation of C-N bonds, which is a common feature in the synthesis of these compounds .

Chemical Reactions Analysis

Tert-butyl carbamates undergo a variety of chemical reactions. They can act as intermediates in the synthesis of amines, where the tert-butyl group serves as a chiral directing group and can be cleaved off after nucleophilic addition . They can also behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . In multicomponent reactions, tert-butyl carbamates can be involved in sequential C-N bond formations . The reactivity of these compounds can be further manipulated through reactions such as iodolactamization and reactions with lithium powder in the presence of various electrophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The tert-butyl group imparts steric hindrance, which can affect the solubility and reactivity of the compound. The carbamate group is polar and can engage in hydrogen bonding, influencing the compound's solubility in various solvents. The stability of tert-butyl carbamates under different conditions is also an important consideration, especially when used as intermediates in synthesis or as protective groups .

科学研究应用

分解和环境修复

研究探索了MTBE的分解,MTBE是一种与叔丁基N-[3-(氨基甲基)丁-3-烯基]氨基甲酸酯在结构上相关的化合物,表明了潜在的环境修复应用。Hsieh等人(2011年)讨论了使用射频等离子体反应器分解和转化MTBE的可行性,可能为相关化合物的环境管理提供一种方法(Hsieh et al., 2011)。

合成应用

手性亚磺酰胺的合成和应用,如叔丁烷亚磺酰胺,在不对称N-杂环合成中表明了叔丁基N-[3-(氨基甲基)丁-3-烯基]氨基甲酸酯在生产结构多样的有机分子中具有合成用途。Philip等人(2020年)重点介绍了这种方法,提供了合成天然产物和治疗性化合物的途径(Philip et al., 2020)。

生物修复和自然衰减

Thornton等人(2020年)对MTBE等醚类氧化物在土壤和地下水中的生物降解和归宿进行了综述,提供了对微生物降解途径的见解,这些途径也可能适用于相关的氨基甲酸酯。这些知识有助于了解此类化合物的环境行为及其生物修复潜力(Thornton et al., 2020)。

材料科学和聚合物应用

Pulyalina等人(2020年)专注于使用聚合物膜净化燃料氧化剂添加剂,强调了膜技术在从混合物中分离和纯化与叔丁基N-[3-(氨基甲基)丁-3-烯基]氨基甲酸酯类似的化合物中的相关性。这项研究证明了此类化合物在提高燃料性能和减少有害排放中的重要性(Pulyalina et al., 2020)。

属性

IUPAC Name |

tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-8(7-11)5-6-12-9(13)14-10(2,3)4/h1,5-7,11H2,2-4H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKCGDJHWJHYJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=C)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

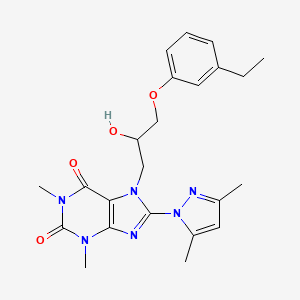

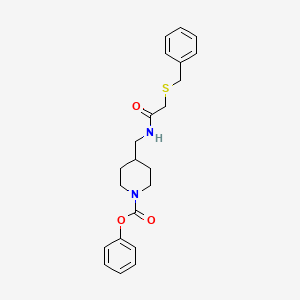

![8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513954.png)

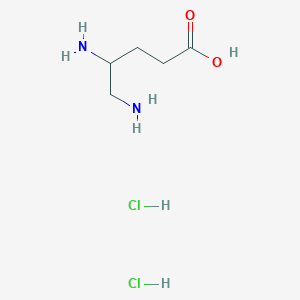

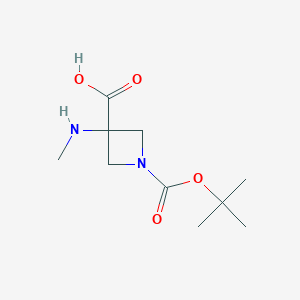

![(E)-4-(Dimethylamino)-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2513958.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide](/img/structure/B2513959.png)

![2-[(3,4-Dichloroanilino)methyl]benzenol](/img/structure/B2513967.png)

![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2513969.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide](/img/structure/B2513970.png)

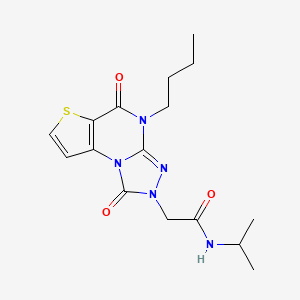

![N-(4-chlorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2513972.png)